ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE
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Overview
Description
ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a thiazolo[4,5-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate typically involves multiple stepsThe final step involves esterification to form the ethyl benzoate moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a topoisomerase I inhibitor, which is crucial for DNA replication and cell division.
Medicine: Explored for its anticancer properties, particularly in targeting topoisomerase I to inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate involves its interaction with topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and have been studied for their anticancer properties.
Dimethylamino-substituted thiazoles: These compounds also exhibit biological activity, including antimicrobial and anticancer effects.
Uniqueness
ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[[2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-26-17(25)11-7-5-6-8-12(11)21-13(24)9-27-16-14-15(19-10-20-16)22-18(28-14)23(2)3/h5-8,10H,4,9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKXSLOZVVJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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